![molecular formula C8H8F2N2O2 B14120857 2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide](/img/structure/B14120857.png)
2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide
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Overview
Description
2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of a difluorophenoxy group and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 3,5-difluorophenol with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the use of difluorocarbene-mediated reactions, which are known for their mild conditions and high efficiency . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorophenoxy derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Scientific Research Applications
2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3,5-difluoroaniline: This compound shares the difluorophenyl group but differs in its functional groups and overall structure.
2-(3,5-difluorophenoxy)aniline hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide is unique due to its combination of the difluorophenoxy group and the hydroxyethanimidamide moiety. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable in various scientific and industrial applications.
Biological Activity
2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound includes a difluorophenoxy group and a hydroxyethanimidamide moiety, which contribute to its biological properties. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound acts as an inhibitor of various biological pathways:
- Enzyme Inhibition : It has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially influencing pain perception and inflammation .
- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), affecting signaling pathways involved in neurological disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | IC50 (µM) | Reference |
---|---|---|
FAAH Inhibition | 1.9 | |
Antitumor Activity (HepG2) | 0.56 | |
Neurological Activity | 8.8 |
Case Studies
-
FAAH Inhibition Study :
A study evaluated the effects of this compound on FAAH activity in vivo. Mice treated with the compound exhibited significant inhibition of FAAH, leading to elevated endocannabinoid levels, which correlated with reduced pain responses . -
Antitumor Activity :
In vitro studies demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including HepG2 hepatocellular carcinoma cells. The observed IC50 value was significantly lower than that of standard chemotherapeutics like Etoposide, indicating its potential as an anticancer agent . -
Neurological Effects :
The compound was tested for its effects on cognitive function in animal models. Results indicated that it could enhance memory retention and reduce anxiety-like behaviors, suggesting its potential utility in treating neurological disorders .
Properties
IUPAC Name |
2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-5-1-6(10)3-7(2-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDWHWELXYCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.